Product packaging for Hydroperoxide, 1-methylheptyl(Cat. No.:CAS No. 32956-90-4)

Hydroperoxide, 1-methylheptyl

Cat. No.: B15479624
CAS No.: 32956-90-4
M. Wt: 146.23 g/mol
InChI Key: NAXZMRYIZGEALQ-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Peroxide Chemistry Research

The significance of hydroperoxide, 1-methylheptyl in contemporary organic peroxide chemistry research lies primarily in its role as a reactive intermediate and a source of free radicals. Organic peroxides are crucial in various chemical transformations, and the study of specific hydroperoxides like 1-methylheptyl hydroperoxide contributes to a deeper understanding of these processes. researchgate.net

Modern research in organic peroxide chemistry often focuses on harnessing the controlled decomposition of these compounds to initiate specific chemical reactions. perodox.com Hydroperoxides are key players in autoxidation processes, the spontaneous oxidation of compounds in the presence of air, which is relevant to the degradation of many organic materials. wikipedia.org Furthermore, their ability to form radicals upon decomposition makes them valuable as initiators in polymerization reactions for the synthesis of plastics and elastomers. ontosight.aitaylorandfrancis.com

The study of the decomposition pathways of hydroperoxides is another active area of research. The homolytic cleavage of the O-O bond in allylic hydroperoxides leads to the formation of alkoxy radicals, which can then undergo β-scission to yield a variety of smaller molecules, including aldehydes, hydrocarbons, and alcohols. researchgate.net Understanding these fragmentation patterns is crucial for controlling reaction outcomes and for elucidating the mechanisms of oxidative degradation in various systems, from industrial oils to biological membranes.

Historical Trajectories and Foundational Discoveries in Organic Hydroperoxide Research

The history of organic hydroperoxide research is intrinsically linked to the discovery and study of its parent compound, hydrogen peroxide (H2O2). In 1818, Louis Jacques Thénard first synthesized hydrogen peroxide, which he termed "oxygenated water," by reacting barium peroxide with nitric acid. roamtechnology.com This discovery laid the groundwork for the entire field of peroxide chemistry.

The first synthesis of an organic hydroperoxide, methyl hydroperoxide, was reported in 1929. wikipedia.org Foundational studies in the mid-20th century began to elucidate the mechanisms of autoxidation, where organic hydroperoxides were identified as key intermediates. This research was pivotal for understanding the oxidative degradation of a wide range of organic materials, including fuels, lubricants, and polymers.

A significant advancement in the application of organic hydroperoxides came with the development of metal-catalyzed epoxidation reactions. For instance, the Halcon process utilizes tert-butyl hydroperoxide for the large-scale production of propylene (B89431) oxide, a vital chemical intermediate. wikipedia.org This demonstrated the synthetic utility of hydroperoxides beyond their role as polymerization initiators.

Early research also focused on the decomposition of hydroperoxides. It was established that this decomposition can be initiated by heat, light, or the presence of catalysts, leading to the formation of free radicals. chemicals.co.uk This understanding was crucial for both harnessing their reactivity in a controlled manner and for developing strategies to prevent unwanted degradation. The study of the kinetics and products of hydroperoxide decomposition continues to be an important area of research, providing insights into reaction mechanisms and enabling the development of more efficient and selective chemical processes.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS Number 32956-90-4
Synonyms 2-(Hydroperoxy)octane, 2-Octanyl hydroperoxide, Octan-2-yl hydroperoxide
Canonical SMILES CCCCCCC(C)OO
InChI Key NAXZMRYIZGEALQ-UHFFFAOYSA-N
Source: guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B15479624 Hydroperoxide, 1-methylheptyl CAS No. 32956-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32956-90-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-hydroperoxyoctane

InChI

InChI=1S/C8H18O2/c1-3-4-5-6-7-8(2)10-9/h8-9H,3-7H2,1-2H3

InChI Key

NAXZMRYIZGEALQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OO

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Hydroperoxide, 1 Methylheptyl

Decomposition Pathways and Kinetics

The decomposition of 1-methylheptyl hydroperoxide can be initiated through thermal, photolytic, or catalytic means, each following distinct mechanistic pathways and yielding a specific distribution of products.

The thermal decomposition of alkyl hydroperoxides is a complex process that can proceed through various reaction channels. proakademia.eu In the case of secondary 1-methylheptyl hydroperoxide, decomposition in the presence of boric acid anhydride (B1165640) at 100°C has been shown to primarily yield octan-2-ol and its corresponding borate (B1201080) ester. researchgate.netrsc.org This suggests a process where the hydroperoxide is converted to an alcohol.

When solvents are present during this decomposition, they can be hydroxylated. For instance, using n-pentane, n-hexane, or benzene (B151609) as a solvent results in the formation of secondary pentanols, secondary hexanols, and phenol, respectively. researchgate.netrsc.org This indicates an electrophilic hydroxylation of the solvent, where the hydroperoxide acts as a source of a hydroxylating agent. rsc.org It is proposed that this occurs via an ionic mechanism where boron acts as an electron acceptor and the hydroperoxide oxygen as an electron donor, generating an active hydroxonium ion, rather than through a free radical pathway. rsc.org

The general mechanism for the uncatalyzed thermal decomposition of alkyl hydroperoxides involves the homolytic cleavage of the weak O-O bond, which has a dissociation energy of approximately 25 kcal/mol lower than C-H or C-C bonds. nih.gov This initial step produces an alkoxy and a hydroxyl radical. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and fragmentation, leading to a complex mixture of products. The stability of organic hydroperoxides generally decreases as temperature increases. rsc.orgsemanticscholar.org

Table 1: Products from the Decomposition of 1-methylheptyl hydroperoxide with Boric Acid Anhydride

Reactant Catalyst Main Products Solvent Hydroxylation Products

Data sourced from researchgate.netrsc.org

The photolysis of alkyl hydroperoxides is a significant source of hydroxyl (•OH) radicals in atmospheric and aquatic environments. researchgate.netcopernicus.org Upon absorption of ultraviolet radiation, the O-O bond in the hydroperoxide molecule cleaves, generating an alkoxy radical and a hydroxyl radical.

Transition metal ions, such as iron, cobalt, and manganese, are known to catalytically decompose alkyl hydroperoxides. rug.nloup.comresearchgate.net This process is fundamental to various industrial oxidation reactions. The decomposition can proceed through a redox mechanism, often described by a Haber-Weiss-type cycle, involving the transfer of an electron from the metal ion to the hydroperoxide. researchgate.net

For instance, iron complexes can direct the decomposition of alkyl hydroperoxides towards either hydrogen atom abstraction (HAT) or oxygen atom transfer (OAT) mechanisms, depending on the reaction conditions and the nature of the complex. rug.nlsdu.dk The introduction of a carboxylate group into the coordination sphere of an iron catalyst can significantly tune its reactivity in activating terminal oxidants like alkyl hydroperoxides. sdu.dk

In addition to transition metals, other catalysts can also be effective. As mentioned previously, boric acid anhydride catalyzes the decomposition of 1-methylheptyl hydroperoxide, leading primarily to octan-2-ol and its borate ester. researchgate.netrsc.org This particular reaction is suggested to follow an ionic pathway involving electrophilic substitution, where the boron compound acts as a Lewis acid. rsc.org

In biological contexts, enzymes play a crucial role in the detoxification of reactive hydroperoxides. Alkyl hydroperoxide reductase (Ahp) is a key enzyme found in organisms like Escherichia coli that is responsible for the degradation of organic hydroperoxides. nih.gov Catalases are generally unable to degrade organic hydroperoxides, making Ahp the primary scavenger for these compounds. nih.gov

Another class of enzymes, peroxidases (Prxs), also react with alkyl hydroperoxides, although the reaction rates can vary widely depending on the structure of the hydroperoxide. qmul.ac.uk Generally, the rate of reaction decreases with increasing steric bulk of the substrate. qmul.ac.uk These enzymatic systems provide specific pathways for the reduction of hydroperoxides to their corresponding alcohols, thus mitigating potential cellular damage from reactive oxygen species.

Radical Reactivity and Propagation Processes

The radicals generated from the decomposition of 1-methylheptyl hydroperoxide can initiate and propagate chain reactions, particularly in oxidation processes.

Hydrogen atom transfer (HAT) is a fundamental reaction for alkyl hydroperoxides. The hydrogen atom of the hydroperoxyl group (-OOH) can be abstracted by various radicals or metal complexes. nih.govacs.orgcopernicus.org This process is a key step in many oxidation and combustion reactions.

Studies on the reactions between superoxochromium(III) complexes and various hydroperoxides, including alkyl hydroperoxides, show that they proceed via an apparent HAT mechanism. nih.govacs.org The rate constants for these reactions fall within a relatively narrow range, and a significant kinetic isotope effect is observed when the hydroperoxidic hydrogen is replaced by deuterium, confirming the involvement of this hydrogen in the rate-determining step. nih.govacs.org

In atmospheric chemistry, the reaction of alkyl hydroperoxides with the hydroxyl radical (OH) is a major degradation pathway. copernicus.org This reaction can proceed by H-abstraction from the alkyl chain, the -OH group (if present), or the -OOH group. For many hydroperoxides, abstraction of the weakly bound hydrogen from the -OOH group is a dominant pathway. copernicus.org The resulting peroxy radical (ROO•) can then undergo further reactions, propagating the radical chain.

Alkoxy Radical Formation and Subsequent Chemical Cascades

The homolytic cleavage of the O-O bond in 1-methylheptyl hydroperoxide is a key process that generates a 1-methylheptyloxy radical and a hydroxyl radical. This initiation can be induced thermally or through interaction with redox-active metals. nih.govmdpi.com The resulting 1-methylheptyloxy radical is a highly reactive intermediate that can propagate further reactions through several pathways. mdpi.com

One significant pathway for the 1-methylheptyloxy radical is β-scission. nih.gov In this process, a carbon-carbon bond adjacent to the oxygen-centered radical breaks, leading to the formation of a ketone and an alkyl radical. For the 1-methylheptyloxy radical, two potential β-scission pathways exist, leading to different fragmentation products.

Another critical reaction cascade involves Hydrogen Atom Transfer (HAT). The highly reactive alkoxy radical can abstract a hydrogen atom from a suitable donor molecule, or intramolecularly if a sterically favorable conformation exists. mdpi.com Intermolecular HAT typically results in the formation of 2-octanol (B43104) and a new radical species from the hydrogen donor.

Table 1: Key Reactions of the 1-Methylheptyloxy Radical

Reaction TypeReactantConditionsMajor Products
β-Scission (Path A) 1-Methylheptyloxy radicalThermal/PhotochemicalAcetone, Pentyl radical
β-Scission (Path B) 1-Methylheptyloxy radicalThermal/Photochemical2-Heptanone, Methyl radical
Hydrogen Atom Transfer 1-Methylheptyloxy radicalPresence of H-donor2-Octanol, Donor-derived radical

Peroxyl Radical Chemistry and Autocatalytic Cycles

Peroxyl radicals (ROO•) are fundamental to the chemistry of hydroperoxides and are central to autoxidation processes. nih.gov The 1-methylheptylperoxyl radical can be formed through the reaction of a 1-methylheptyl radical with molecular oxygen, a process that is typically very fast. youtube.com

These peroxyl radicals are key players in autocatalytic cycles, which describe the self-accelerating oxidation of organic materials exposed to oxygen. copernicus.org In the context of 1-methylheptyl hydroperoxide, the cycle involves the abstraction of a hydrogen atom by a peroxyl radical from a suitable substrate (like another octane (B31449) molecule) to form a new molecule of 1-methylheptyl hydroperoxide and an alkyl radical. This new alkyl radical can then react with O₂ to regenerate a peroxyl radical, thus propagating the chain reaction. nih.govcopernicus.org

The self-reaction of tertiary peroxyl radicals can also lead to the formation of alkoxy radicals, contributing to the chemical cascades discussed previously. nih.gov

Oxidation and Reduction Chemistry

Hydroperoxide, 1-methylheptyl, can act as both an oxidizing agent and be reduced to its corresponding alcohol, showcasing its versatile redox chemistry.

Selective Oxidation Capabilities of this compound in Organic Synthesis

In the presence of suitable metal catalysts, 1-methylheptyl hydroperoxide is expected to be a competent oxidant for a variety of substrates. The reactivity is analogous to other well-studied alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP). beilstein-journals.org Metal complexes can activate the hydroperoxide to transfer an oxygen atom to a substrate selectively. nih.govnih.gov

Potential applications in selective oxidation include:

Epoxidation of Alkenes: In combination with catalysts based on metals like titanium, vanadium, or molybdenum, it can transfer an oxygen atom to an alkene to form an epoxide.

Oxidation of Sulfides: It can be used to selectively oxidize sulfides to sulfoxides and potentially further to sulfones.

Oxidation of Alcohols: It can participate in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often requiring a metal catalyst.

The selectivity of these oxidations can be influenced by the choice of metal catalyst, solvent, and reaction temperature. nih.govresearchgate.net

Reductive Transformation to Corresponding Alcohols and Derivatives

The reduction of the hydroperoxide group is a facile and common transformation, yielding the corresponding alcohol, 2-octanol. This reaction is important both for the synthesis of the alcohol and for quenching reactions to remove unreacted peroxides. A variety of reducing agents can accomplish this transformation efficiently.

Table 2: Reagents for the Reduction of this compound

Reagent ClassSpecific Example(s)Product
Phosphines Triphenylphosphine (B44618) (PPh₃)2-Octanol, Triphenylphosphine oxide
Sulfides Dimethyl sulfide (B99878) (DMS)2-Octanol, Dimethyl sulfoxide (B87167) (DMSO)
Hydride Reagents Sodium borohydride (B1222165) (NaBH₄)2-Octanol
Reducing Acids Hydriodic acid (HI)2-Octanol, Iodine, Water

The reaction with triphenylphosphine is particularly notable as it is often quantitative and forms the stable triphenylphosphine oxide, making it a reliable method in organic synthesis.

Molecular Rearrangement Reactions and Fragmentation Processes

Under acidic conditions, 1-methylheptyl hydroperoxide can undergo molecular rearrangement. beilstein-journals.orgnih.gov One of the most relevant pathways for secondary hydroperoxides is the Hock rearrangement, although it is most famously associated with cumene (B47948) hydroperoxide. youtube.com

For 1-methylheptyl hydroperoxide, the acid-catalyzed mechanism would involve protonation of the terminal hydroxyl group, followed by the elimination of water to form an electron-deficient oxygen species. This intermediate then undergoes a 1,2-alkyl shift. The migration of the hexyl group would be followed by hydrolysis of the resulting hemiacetal-like intermediate to yield 2-octanone (B155638) and water. This transformation represents a formal fragmentation of the carbon skeleton and rearrangement.

These rearrangement and fragmentation processes are often competitive with other reaction pathways and are highly dependent on the specific reaction conditions, particularly the nature and concentration of the acid catalyst. rsc.org

Advanced Analytical Spectroscopic Characterization Techniques for Hydroperoxide, 1 Methylheptyl and Its Transient Intermediates

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of hydroperoxides by probing the vibrational modes of their constituent chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the 1-methylheptyl hydroperoxide molecule. The hydroperoxide group (-OOH) gives rise to several characteristic absorption bands. The O-H stretching vibration of the hydroperoxide is typically observed in the region of 3400-3600 cm⁻¹. caltech.edu The exact position of this band can be influenced by hydrogen bonding, with associated (dimeric or polymeric) species absorbing at lower frequencies (e.g., 3430 cm⁻¹) and free (monomeric) hydroperoxides absorbing at higher frequencies. nist.gov

Another key vibrational mode is the O-O stretch, which is characteristically weak in the infrared spectrum and appears in the 800-900 cm⁻¹ region. caltech.edunist.gov The C-O stretching vibration is also identifiable, typically falling within the 1000-1200 cm⁻¹ range. The presence of the alkyl backbone gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. Analysis of the fine structure of these bands can, in some cases, provide information about the conformational isomers of the molecule.

Table 1: Characteristic Infrared Absorption Bands for Alkyl Hydroperoxides

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (Free)3500 - 3600Sharp, MediumSensitive to hydrogen bonding.
O-H Stretch (H-Bonded)3100 - 3500Broad, StrongIndicates intermolecular association.
C-H Stretch (Alkyl)2850 - 2960StrongCharacteristic of the heptyl chain.
O-O Stretch800 - 900Weak to MediumA key, though sometimes difficult to identify, band for the peroxide group. caltech.edu
C-O Stretch1000 - 1200MediumAssociated with the carbon-oxygen bond of the hydroperoxide.
C-H Bend (Alkyl)1375 & 1465MediumRelates to methyl and methylene (B1212753) groups.

While conventional Raman spectroscopy can provide complementary vibrational information to IR, Resonance Raman (RR) spectroscopy is particularly invaluable for studying transient intermediates formed during reactions of hydroperoxides. hmdb.ca By tuning the excitation laser to an electronic absorption band of a specific intermediate, the Raman signals for the vibrational modes coupled to that electronic transition are selectively enhanced by several orders of magnitude.

This technique has been extensively applied to study hydroperoxo-heme intermediates in enzymes like cytochrome P450. nist.govresearchgate.netresearchgate.net In such systems, cryo-radiolysis can be used to generate and trap the ferric-hydroperoxo (Fe(III)-OOH) intermediate. RR spectroscopy allows for the direct observation of the crucial Fe-O and O-O stretching vibrations of this fleeting species. For example, in a camphor-bound cytochrome P450cam intermediate, the ν(O-O) mode was identified at 799 cm⁻¹, and the ν(Fe-O) mode at 559 cm⁻¹. nist.gov Upon protonation of the related peroxo-ferric intermediate, the ν(O-O) mode shifts to a lower frequency (e.g., 774 cm⁻¹), while the ν(Fe-O) mode increases (e.g., to 564 cm⁻¹), confirming the formation of the hydroperoxo moiety. researchgate.netresearchgate.net These studies provide a powerful analogy for how RR spectroscopy could be used to characterize transient metal-hydroperoxide complexes involving 1-methylheptyl hydroperoxide in catalytic oxidation systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

The decomposition of 1-methylheptyl hydroperoxide, whether initiated thermally, photolytically, or through redox reactions, proceeds via free radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species. copernicus.org

The homolytic cleavage of the weak O-O bond in 1-methylheptyl hydroperoxide generates a 1-methylheptyloxyl radical (CH₃(CH₂)₅CH(O•)CH₃) and a hydroxyl radical (•OH). The 1-methylheptyloxyl radical can subsequently undergo various reactions, including hydrogen abstraction or β-scission, to form other radical species. Due to the extremely short lifetimes of these radicals in solution, direct detection is often challenging. copernicus.org

Therefore, EPR studies frequently employ the spin trapping technique. caltech.edu A diamagnetic "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. The spin trap reacts with the transient radicals to form a much more stable paramagnetic radical adduct, which accumulates to a concentration detectable by EPR. The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern that provides a "fingerprint" for the trapped radical, allowing for its identification. For instance, the detection of both alkoxyl and alkyl radical adducts can help to map the decomposition pathways of the hydroperoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of 1-methylheptyl hydroperoxide in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the most distinctive signal is that of the hydroperoxy proton (-OOH), which is highly deshielded and typically appears as a broad singlet in the region of δ 10-12 ppm in non-aqueous solvents like DMSO-d₆. This significant downfield shift is a hallmark of hydroperoxides. The proton on the carbon bearing the hydroperoxy group (the α-proton) would appear as a multiplet, with its chemical shift influenced by the electronegative oxygen atoms. The remaining protons of the methyl and hexyl groups would resonate in the typical upfield alkyl region (δ 0.8-1.5 ppm).

¹³C NMR spectroscopy complements the proton data, with the carbon atom attached to the -OOH group (C-2) being the most downfield-shifted carbon in the alkyl chain due to the oxygen's deshielding effect. Integration of the ¹H NMR signals allows for the quantification of the hydroperoxide, even in mixtures. copernicus.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydroperoxide, 1-methylheptyl

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
-OOH 10.0 - 12.0-s (broad)
C1-H~1.1~20d
C2-H ~4.0~85m
C3-H~1.5~38m
C4-H~1.3~25m
C5-H~1.3~31m
C6-H~1.3~22m
C7-H~0.9~14t
C8-H~1.2~23d
Note: These are estimated values based on typical chemical shifts for alkyl hydroperoxides. Actual values may vary depending on solvent and concentration.

Mass Spectrometry (MS) in Mechanistic Pathway Delineation and Product Identification

Mass spectrometry (MS) is an essential technique for determining the molecular weight of 1-methylheptyl hydroperoxide and for identifying its degradation products, thereby helping to delineate reaction pathways. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ or an adduct ion, such as the ammoniated species [M+NH₄]⁺, can be observed, confirming the molecular mass of 146.21 g/mol .

Electron Ionization (EI) leads to extensive fragmentation, providing structural information. While a molecular ion peak at m/z 146 may be weak or absent, the fragmentation pattern is informative. The NIST database contains an EI mass spectrum for the homologous 1-methylhexyl hydroperoxide (C₇H₁₆O₂), which shows characteristic fragmentation. nist.gov We can expect 1-methylheptyl hydroperoxide (C₈H₁₈O₂) to follow similar patterns. Common fragmentation pathways for alkyl hydroperoxides include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For 1-methylheptyl hydroperoxide, this could lead to the loss of a hexyl radical (•C₆H₁₃) or a methyl radical (•CH₃).

Loss of water: A peak at [M-18] is common.

Loss of H₂O₂: A peak corresponding to [M-34] may be observed.

Cleavage of the O-O bond: This can lead to various radical-initiated fragmentation cascades.

Tandem mass spectrometry (MS/MS) is particularly useful for identifying hydroperoxides in complex mixtures. A characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ and NH₃ from the [M+NH₄]⁺ adduct, has been proposed as a diagnostic tool for identifying organic hydroperoxides using APCI-MS/MS. This allows for the selective detection of hydroperoxide products from complex reaction matrices, aiding in mechanistic studies.

Computational Chemistry and Theoretical Investigations of Hydroperoxide, 1 Methylheptyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For hydroperoxide, 1-methylheptyl, these calculations can elucidate its electronic structure and inherent reactivity.

Ab Initio and Density Functional Theory (DFT) Studies on Ground and Excited States

Ab initio and Density Functional Theory (DFT) are two cornerstone methodologies in quantum chemistry. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the properties of a system, offering a balance between accuracy and computational cost.

For this compound, DFT studies, similar to those performed on other organic peroxides, can be employed to investigate its ground-state geometry, bond dissociation energies, and electronic properties. researchgate.netnih.govnih.gov These calculations would reveal the conformational preferences of the molecule, particularly the dihedral angle of the C-O-O-H group, which is crucial for its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, key indicators of reactivity, can also be determined. The HOMO-LUMO gap provides an estimate of the molecule's stability.

Furthermore, these quantum mechanical methods can be extended to study the excited states of this compound. This is particularly relevant for understanding its photochemical behavior, such as decomposition upon exposure to UV light. Time-dependent DFT (TD-DFT) is a common approach to calculate excited-state energies and properties.

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyCalculated Value
Ground State Energy[Value] Hartree
O-O Bond Dissociation Energy[Value] kcal/mol
C-OOH Bond Dissociation Energy[Value] kcal/mol
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV
Dipole Moment[Value] Debye

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

Potential Energy Surface Mapping and Transition State Analysis

The decomposition of hydroperoxides is a critical aspect of their chemistry, often proceeding through complex reaction pathways. acs.org Potential Energy Surface (PES) mapping using quantum mechanical methods allows for a detailed exploration of these pathways. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.

For this compound, PES mapping can identify the transition states (the highest energy points along a reaction coordinate) and intermediates involved in its thermal decomposition. The energy barriers associated with these transition states determine the kinetics of the decomposition reactions. Common decomposition pathways for alkyl hydroperoxides involve the homolytic cleavage of the weak O-O bond to form an alkoxy and a hydroxyl radical.

Transition state theory can then be used in conjunction with the calculated transition state structures and energies to predict reaction rate constants. This provides a molecular-level understanding of the factors controlling the stability and reactivity of this compound.

Table 2: Hypothetical Relative Energies for the Decomposition of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
C8H18O2Ground State0.0
[C8H17O· + ·OH]‡O-O Bond Cleavage Transition State[Value]
C8H17O· + ·OHProducts of O-O Cleavage[Value]

Note: The values in this table are hypothetical and would be determined through PES mapping and transition state calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these calculations can provide theoretical spectra that can be compared with experimental data.

Vibrational frequencies, corresponding to the absorption peaks in an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help assign the observed vibrational modes, such as the characteristic O-H and O-O stretching frequencies of the hydroperoxide group. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions can be invaluable for interpreting complex NMR spectra and confirming the structure of this compound.

Table 3: Sample Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch[Value]
C-H Stretch[Value]
O-O Stretch[Value]
C-O Stretch[Value]

Note: The values in this table are illustrative and would be the output of QM frequency calculations.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum mechanics provides a detailed picture of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or at an interface. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

Interfacial Interactions and Solvation Effects

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. MD simulations can provide a detailed understanding of these interactions. By simulating the hydroperoxide in a box of solvent molecules (e.g., water or a nonpolar organic solvent), one can study the structure of the solvation shell and the nature of the intermolecular forces at play.

For instance, in an aqueous environment, MD simulations can reveal the extent of hydrogen bonding between the hydroperoxide group and water molecules, similar to studies on hydrogen peroxide. rsc.orgnih.govtudelft.nl In a nonpolar solvent, the simulations would highlight the importance of van der Waals interactions. This information is crucial for understanding its solubility and reactivity in different environments.

Table 4: Typical Intermolecular Interaction Energies for this compound in Water

Interaction TypeAverage Energy (kcal/mol)
Hydroperoxide - Water (Hydrogen Bonding)[Value]
Hydroperoxide - Water (van der Waals)[Value]
Water - Water[Value]

Note: These values are illustrative and would be obtained from the analysis of MD simulation trajectories.

Transport Phenomena at Molecular Level

MD simulations are also a powerful tool for investigating transport phenomena at the molecular level. For this compound, these simulations can be used to calculate its diffusion coefficient in various solvents. The diffusion coefficient is a measure of how quickly a molecule moves through a medium and is a key parameter in understanding mass transfer processes.

By tracking the mean squared displacement of the hydroperoxide molecule over time during an MD simulation, its self-diffusion coefficient can be determined. tudelft.nl This information is valuable for modeling its transport in various chemical and biological systems.

Table 5: Illustrative Calculated Transport Properties for this compound in Hexane at 298 K

PropertyCalculated Value
Diffusion Coefficient[Value] x 10⁻⁵ cm²/s
Rotational Correlation Time[Value] ps

Note: These values are examples of what would be calculated from MD simulations.

Kinetic Modeling and Simulation of Complex Reaction Systems Involving this compound

The thermal decomposition of 1-methylheptyl hydroperoxide is a critical initiation step in the autoxidation of n-octane at elevated temperatures. The primary decomposition pathway involves the homolytic cleavage of the weak oxygen-oxygen bond, a process that is highly temperature-dependent.

Reaction 1: Unimolecular Decomposition

CH₃(CH₂)₅CH(OOH)CH₃ → CH₃(CH₂)₅CH(O•)CH₃ + •OH

This initial step produces an alkoxy radical (1-methylheptoxy) and a hydroxyl radical, both of which are highly reactive and can propagate the reaction chain by abstracting hydrogen atoms from the parent alkane or other molecules.

In the presence of other species, bimolecular decomposition pathways can also become significant. For instance, the reaction with another hydroperoxide molecule can lead to a different set of radical products.

Reaction 2: Bimolecular Decomposition

2 CH₃(CH₂)₅CH(OOH)CH₃ → CH₃(CH₂)₅CH(O•)CH₃ + CH₃(CH₂)₅CH(OO•)CH₃ + H₂O

The rates of these decomposition reactions are fundamental inputs for any kinetic model. While specific rate constants for 1-methylheptyl hydroperoxide are not available, representative Arrhenius parameters for the unimolecular decomposition of similar secondary hydroperoxides can be used for simulation purposes.

Table 1: Representative Arrhenius Parameters for Unimolecular Decomposition of Secondary Alkyl Hydroperoxides

ParameterRepresentative Value
Pre-exponential Factor (A)10¹⁵ - 10¹⁶ s⁻¹
Activation Energy (Ea)150 - 170 kJ/mol

These values are generalized from studies on similar secondary hydroperoxides and serve as a basis for kinetic modeling in the absence of specific experimental data for 1-methylheptyl hydroperoxide.

Once formed, the 1-methylheptoxy radical can undergo several competing reactions, including β-scission and isomerization, which further complicate the reaction network.

Reaction 3: β-Scission of the 1-Methylheptoxy Radical

CH₃(CH₂)₅CH(O•)CH₃ → CH₃(CH₂)₅• + CH₃CHO (Acetaldehyde) CH₃(CH₂)₅CH(O•)CH₃ → •CH₃ + CH₃(CH₂)₅CHO (Heptanal)

The branching ratios for these β-scission pathways depend on the relative stability of the resulting radicals and aldehydes. Kinetic models must incorporate accurate rate constants for these elementary steps to correctly predict the product distribution.

Simulations of complex reaction systems involving 1-methylheptyl hydroperoxide are typically performed using detailed chemical kinetic mechanisms. These mechanisms consist of a large set of elementary reactions, each with its own temperature and pressure-dependent rate coefficient. The simulation of such a system involves solving a set of coupled ordinary differential equations that describe the time evolution of the concentration of each species.

A simplified reaction network for the initial stages of n-octane oxidation involving 1-methylheptyl hydroperoxide is presented below.

Table 2: Simplified Reaction Scheme for Kinetic Simulation

Reaction No.ReactionReaction Type
1n-C₈H₁₈ + O₂ → C₈H₁₇• + HO₂•Initiation
2C₈H₁₇• + O₂ ⇌ C₈H₁₇OO•Peroxy Radical Formation
3C₈H₁₇OO• + n-C₈H₁₈ → C₈H₁₇OOH + C₈H₁₇•Propagation
4C₈H₁₇OOH → C₈H₁₇O• + •OHUnimolecular Decomposition
5C₈H₁₇O• → Productsβ-Scission/Isomerization
6•OH + n-C₈H₁₈ → H₂O + C₈H₁₇•Propagation

In this scheme, C₈H₁₇OOH represents 1-methylheptyl hydroperoxide, and C₈H₁₇O• represents the corresponding 1-methylheptoxy radical.

The accuracy of kinetic simulations heavily relies on the quality of the input kinetic parameters. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the thermochemical properties and rate constants of elementary reactions when experimental data is unavailable. These theoretical calculations provide valuable insights into the reaction mechanisms and allow for the development of more predictive kinetic models. For 1-methylheptyl hydroperoxide, computational studies would be instrumental in determining the specific rate constants for its decomposition and the subsequent reactions of the resulting radicals, thereby enabling a more accurate simulation of its role in complex reaction systems like n-octane combustion.

Role and Environmental Significance of Hydroperoxide, 1 Methylheptyl in Atmospheric and Aquatic Chemistry Research

Atmospheric Formation and Transformation Pathways

The primary atmospheric precursor to 1-methylheptyl hydroperoxide is n-octane, an alkane released from sources such as vehicle emissions and fossil fuels. researchgate.net The transformation of this parent hydrocarbon into the hydroperoxide is governed by a series of complex photochemical reactions in the troposphere.

Gas-Phase Photochemical Reactions and Radical Cycling

The atmospheric lifecycle of 1-methylheptyl hydroperoxide begins with the oxidation of n-octane, predominantly initiated by the hydroxyl radical (•OH) during the daytime. researchgate.net This reaction abstracts a hydrogen atom from the octane (B31449) molecule, forming an octyl radical (R•). Given the structure of n-octane, hydrogen abstraction can occur at various positions along the carbon chain, leading to different isomers of the octyl radical. The formation of the 1-methylheptyl radical specifically occurs via abstraction of a hydrogen atom from the second carbon atom.

Once formed, the alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to produce a peroxy radical (RO₂•).

R• + O₂ → RO₂•

The fate of this peroxy radical is central to the formation of the hydroperoxide and other oxidation products. In environments with low concentrations of nitrogen oxides (NOₓ), which is common in more remote or rural areas, the peroxy radical is likely to react with a hydroperoxyl radical (HO₂•). copernicus.org This reaction terminates the radical chain and yields the stable 1-methylheptyl hydroperoxide (ROOH). copernicus.org

RO₂• + HO₂• → ROOH + O₂

In environments with higher NOₓ concentrations, such as urban areas, the peroxy radical will preferentially react with nitric oxide (NO), leading to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or an organonitrate (RONO₂). caltech.edunih.gov The alkoxy radical can then undergo further reactions, including isomerization or decomposition, leading to a cascade of other oxygenated products like ketones and aldehydes, rather than the hydroperoxide. researchgate.net

Another important pathway for large peroxy radicals is autoxidation, where an intramolecular hydrogen shift occurs, leading to the formation of a hydroperoxyalkyl radical (•QOOH). caltech.edunih.gov This process can be competitive with bimolecular reactions and leads to the formation of highly oxidized molecules (HOMs), which can include multifunctional hydroperoxides. caltech.edu

Table 1: Key Gas-Phase Reactions in the Formation of 1-Methylheptyl Hydroperoxide

ReactionDescriptionAtmospheric Significance
C₈H₁₈ + •OH → •C₈H₁₇ + H₂OInitiation: Hydroxyl radical abstracts a hydrogen from n-octane.Primary daytime loss process for n-octane. researchgate.net
•C₈H₁₇ + O₂ → C₈H₁₇O₂•Peroxy Radical Formation: The resulting alkyl radical adds oxygen.A rapid reaction that propagates the oxidation chain.
C₈H₁₇O₂• + HO₂• → C₈H₁₇OOH + O₂Hydroperoxide Formation: Peroxy radical reacts with hydroperoxyl radical.Dominant pathway to hydroperoxides in low-NOₓ environments. copernicus.org
C₈H₁₇O₂• + NO → C₈H₁₇O• + NO₂Alkoxy Radical Formation: Peroxy radical reacts with nitric oxide.A major pathway in high-NOₓ environments, competes with hydroperoxide formation. caltech.edu
C₈H₁₇O₂• + NO → C₈H₁₇ONO₂Organonitrate Formation: A minor channel of the reaction with NO.Forms stable nitrate (B79036) products, contributing to secondary organic aerosol. acs.org
C₈H₁₇O₂• → •C₈H₁₆OOHAutoxidation: Intramolecular H-shift.Can lead to highly oxidized, low-volatility products, especially for long-chain alkanes. nih.gov

This table presents a generalized scheme. C₈H₁₇OOH represents 1-methylheptyl hydroperoxide.

Aqueous-Phase Chemistry in Atmospheric Aerosols and Cloud Droplets

Organic hydroperoxides can partition from the gas phase into atmospheric aqueous phases like cloud droplets, fog, and aqueous aerosols. researchgate.netresearchmap.jp The extent of this partitioning is determined by the compound's Henry's Law constant. While specific data for 1-methylheptyl hydroperoxide is scarce, larger organic hydroperoxides are generally less soluble than smaller ones like methyl hydroperoxide. copernicus.org However, they can still be present in the aqueous phase, where their chemistry can differ significantly from the gas phase.

Once dissolved, 1-methylheptyl hydroperoxide can undergo several transformations:

Acid-Catalyzed Decomposition: In acidic aerosol particles, the hydroperoxide can decompose. Studies on other organic hydroperoxides have shown that this process can be significant. rsc.org

Aqueous-Phase Photolysis: Similar to its gas-phase counterpart, dissolved 1-methylheptyl hydroperoxide can absorb ultraviolet radiation and break apart, producing radicals that can initiate further aqueous-phase oxidation.

Reactions with Other Dissolved Species: In the complex chemical matrix of a cloud droplet, it may react with dissolved species, such as sulfur dioxide (SO₂), potentially contributing to the formation of sulfate (B86663) aerosols. copernicus.orgresearchgate.net

The presence of multifunctional hydroperoxides, such as α-hydroxyalkyl-hydroperoxides, in the aqueous phase is of particular interest. These can be formed from the ozonolysis of alkenes in the presence of water or through multi-generational oxidation of alkanes. researchgate.netresearchmap.jp These compounds are often more soluble than their monofunctional counterparts and can decompose to form hydrogen peroxide and carbonyl compounds, influencing the oxidative capacity of the droplet. researchgate.net

Aquatic Environmental Fate and Photochemical Production Mechanisms

Organic hydroperoxides are also found in natural surface waters, where they are primarily produced through photochemical reactions. rsc.org The main mechanism involves the absorption of sunlight by chromophoric dissolved organic matter (CDOM), which leads to the formation of various reactive oxygen species, including organic peroxy radicals (RO₂•). nih.govresearchgate.net These radicals can then react with hydroperoxyl radicals (HO₂•) to form organic hydroperoxides.

While research has often focused on smaller hydroperoxides, it is plausible that larger, more complex hydroperoxides like 1-methylheptyl hydroperoxide could be formed from the photochemical degradation of terrestrial or aquatic-derived organic matter containing long alkyl chains.

The fate of 1-methylheptyl hydroperoxide in aquatic environments is governed by two primary removal processes:

Photolysis: Direct absorption of sunlight can break the weak oxygen-oxygen bond in the hydroperoxide, leading to its degradation.

Reaction with Hydroxyl Radicals: Photochemically produced hydroxyl radicals in the water can also attack the hydroperoxide, leading to its decomposition.

Under anoxic conditions, such as in some sediments or contaminated groundwater, iso-alkanes like those related to the structure of 1-methylheptyl hydroperoxide can undergo anaerobic biodegradation by specific microbial communities. nih.gov This suggests a potential biological sink for such compounds or their precursors in certain environments.

Heterogeneous Reactions on Environmental Surfaces

Heterogeneous reactions, occurring at the interface between gas, liquid, and solid phases, are critical in atmospheric chemistry. For 1-methylheptyl hydroperoxide, reactions on the surfaces of atmospheric aerosols (such as mineral dust, soot, or sea salt) can significantly alter its fate and the properties of the aerosol itself. nih.gov

Recent studies have highlighted the importance of heterogeneous oxidation of organic aerosols. nih.gov The reaction of gas-phase oxidants like •OH with organic compounds at the aerosol surface can lead to the formation of surface-bound peroxy radicals. These radicals can then react with gas-phase HO₂• to form organic hydroperoxides directly on the particle surface. nih.gov This interfacial reaction is a potential source of hydroperoxides within the aerosol phase, even for less soluble species.

Furthermore, the surfaces of some particles, particularly those containing transition metals or having acidic properties, can catalyze the decomposition of hydroperoxides. nih.govrsc.org This decomposition can generate radicals, initiating further aging of the organic aerosol, altering its size, composition, and hygroscopicity, and ultimately impacting its effect on climate and air quality. For example, the heterogeneous reaction between SO₂ and organic peroxides on aerosol surfaces has been identified as a potentially important pathway for sulfate formation. copernicus.orgresearchgate.net

Table 2: Environmental Significance of 1-Methylheptyl Hydroperoxide

Environmental SphereKey Roles and Processes
Atmosphere (Gas Phase) - Temporary reservoir for radicals (HOₓ and ROₓ).- Product of n-octane oxidation, indicating photochemical processing of anthropogenic emissions. researchgate.net- Potential precursor to secondary organic aerosol (SOA) through low-volatility products. acs.org
Atmosphere (Aqueous Phase) - Can partition into cloud/fog droplets and aqueous aerosols. researchmap.jp- Potential contributor to aqueous-phase radical chemistry and sulfate formation. copernicus.org
Aquatic Systems - Photochemically produced from dissolved organic matter. rsc.orgnih.gov- Degrades via photolysis and reaction with •OH.
Heterogeneous Interfaces - Forms and reacts on the surface of aerosol particles. nih.gov- Can be catalytically decomposed on mineral dust and other surfaces. rsc.org- Influences the chemical aging and properties of organic aerosols.

Applications of Hydroperoxide, 1 Methylheptyl in Advanced Chemical Synthesis and Materials Science Research

Utilization as Radical Initiators in Polymerization Process Development

Organic peroxides are widely used as initiators for free-radical polymerization, a process central to the production of many plastics and rubbers. wikipedia.orgpergan.com The primary role of an initiator is to decompose under specific conditions, typically induced by heat, to generate free radicals. pergan.commmimarine.com These radicals then attack monomer units, initiating a chain reaction that results in the formation of a polymer. mmimarine.com

Hydroperoxide, 1-methylheptyl serves as a source of radicals for initiating polymerization. The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group, a reaction that can be triggered by heat. wikipedia.orgyoutube.com This decomposition generates an alkoxy radical (1-methylheptyloxy radical) and a hydroxyl radical.

Hydroperoxides can be employed in various polymerization techniques, including bulk, solution, suspension, and emulsion polymerization. pergan.com In emulsion polymerization, which is a common industrial process for producing synthetic latices, water-soluble initiators or redox systems are often utilized. pergan.comchempoint.com Alkyl hydroperoxides, such as 1-methylheptyl hydroperoxide, can be used in these systems, often in combination with a reducing agent (a redox system), which allows for radical generation at lower temperatures. researchgate.netresearchgate.net This is particularly advantageous for temperature-sensitive polymerization reactions. For instance, redox pairs like tert-butyl hydroperoxide and sodium formaldehyde (B43269) sulfoxylate (B1233899) are used to initiate emulsion polymerization at temperatures around 50°C. chempoint.comresearchgate.net

Table 1: General Characteristics of Hydroperoxides as Polymerization Initiators

PropertyDescriptionRelevance to 1-methylheptyl hydroperoxide
Initiation Mechanism Thermal or redox-induced homolytic cleavage of the O-O bond to form free radicals. wikipedia.orgmmimarine.comDecomposes to form a 1-methylheptyloxy radical and a hydroxyl radical, which initiate polymerization.
Polymerization Processes Used in bulk, solution, suspension, and emulsion polymerization. pergan.comPotentially useful in various processes, particularly in redox-initiated emulsion polymerization. pergan.comresearchgate.net
Controlling Factor The half-life at a given temperature determines the rate of radical generation and polymerization. pergan.comsigmaaldrich.comThe specific half-life would dictate the optimal temperature range for its use in polymer synthesis.
Application Areas Production of a wide range of polymers, including those based on vinyl monomers, styrenics, and acrylics. pergan.compergan.comApplicable to the synthesis of polymers from various olefinic monomers. researchgate.net

This table provides an interactive overview of the general properties of hydroperoxides as polymerization initiators, with inferred relevance to this compound.

Employment as Selective Oxidizing Agents in Complex Organic Transformations

Beyond polymerization, organic hydroperoxides are valuable as oxidizing agents in fine chemical synthesis. pergan.com They can participate in a variety of oxidation reactions, including the conversion of alkanes to alcohols and ketones, and the epoxidation of alkenes. mdpi.comfrontiersin.org Metal catalysts are often employed to activate the hydroperoxide, enhancing its reactivity and selectivity. frontiersin.org

The oxidizing power of 1-methylheptyl hydroperoxide stems from the reactive peroxide group. In the presence of transition metal catalysts, it can be used for the selective oxidation of various organic substrates. For example, hydroperoxides are used in the oxidation of hydrocarbons to form corresponding alcohols and ketones. mdpi.com The selectivity of these reactions, particularly for the oxidation of secondary C-H bonds, is a significant area of research. For instance, the oxidation of n-octane with other oxidizing systems has been shown to produce a mixture of 2-, 3-, and 4-octanones. mdpi.com

One of the key applications of hydroperoxides is in the epoxidation of alkenes, which involves the transfer of an oxygen atom to the double bond to form an epoxide ring. libretexts.orgyoutube.com This transformation is highly valuable in organic synthesis as epoxides are versatile intermediates that can be converted into a wide range of functional groups, including diols. libretexts.org While peroxyacids are commonly used for this purpose, metal-catalyzed reactions with hydroperoxides offer an alternative route. youtube.comyoutube.com The selectivity of these reactions can be influenced by steric and electronic factors of both the alkene and the hydroperoxide. nih.gov

The selective oxidation of sulfides to sulfoxides and sulfones is another important transformation where hydroperoxides can be employed. Reagents like urea-hydrogen peroxide have been shown to effectively and selectively oxidize thioglycosides to the corresponding sulfoxides or sulfones depending on the reaction conditions, with other functional groups like olefins remaining intact. beilstein-journals.org This highlights the potential for achieving high selectivity with peroxide-based oxidants.

Table 2: Potential Oxidation Reactions Using this compound

Reaction TypeSubstratePotential Product(s)Significance
Alkene Epoxidation AlkenesEpoxidesFormation of versatile three-membered ring intermediates for further synthesis. libretexts.orgyoutube.com
Sulfide (B99878) Oxidation SulfidesSulfoxides, SulfonesSynthesis of important sulfur-containing compounds with applications in medicinal chemistry. beilstein-journals.org
Hydrocarbon Oxidation Alkanes (e.g., n-octane)Alcohols (e.g., 2-octanol), Ketones (e.g., 2-octanone)Direct functionalization of C-H bonds to produce value-added oxygenates. mdpi.com

This interactive table outlines potential applications of this compound as a selective oxidizing agent in organic synthesis.

Role as Key Intermediates in the Synthesis of Value-Added Organic Compounds

This compound can serve as a crucial intermediate in the synthesis of other valuable organic compounds. The decomposition or reaction of the hydroperoxide functionality can lead to the formation of ketones and alcohols.

A significant synthetic application is the conversion to 2-octanone (B155638). wikipedia.org This ketone is a valuable compound used in the fragrance industry and as a flavoring agent. wikipedia.orgnih.gov The production of 2-octanone can be achieved through the selective oxidation of 1-octene, a process where a hydroperoxide intermediate is plausible. wikipedia.org Alternatively, the controlled decomposition of 1-methylheptyl hydroperoxide would also yield 2-octanone.

Another important value-added compound that can be synthesized is 2-octanol (B43104), also known as 1-methylheptyl alcohol. nih.gov This secondary alcohol has various industrial uses, including as a flavoring agent and a chemical intermediate. nih.gov The reduction of 1-methylheptyl hydroperoxide would lead to the formation of 2-octanol. Furthermore, 2-octanol itself can be a precursor for 2-octanone through oxidation. nih.gov Processes for purifying 2-octanol from mixtures containing 2-octanone are also established, indicating their frequent co-occurrence in industrial synthesis. google.com Additionally, methods for synthesizing 2-octanol from natural sources like castor oil have been developed, where it is a byproduct in the synthesis of other chemicals. google.com

The transformation of 1-methylheptyl hydroperoxide into these compounds demonstrates its role as a pivotal intermediate, bridging the gap between raw materials and high-value specialty chemicals.

Q & A

Q. What advanced stabilization techniques prevent 1-methylheptyl hydroperoxide degradation during kinetic studies?

  • Methodological Answer : Introduce radical scavengers (e.g., BHT) or chelators (e.g., EDTA) to inhibit chain reactions. Monitor degradation via HPLC-MS and compare with unstabilized controls. Use Arrhenius plots to predict shelf-life under storage conditions .

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